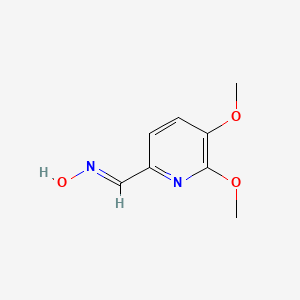

5,6-Dimethoxypicolinaldehyde oxime

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-7-4-3-6(5-9-11)10-8(7)13-2/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIMNFLPYRRIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C=NO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138443-95-4 | |

| Record name | 5,6-Dimethoxy-2-pyridinecarboxaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 5,6 Dimethoxypicolinaldehyde Oxime and Analogous Pyridyl Aldoximes

The synthesis of pyridyl aldoximes, including substituted variants like 5,6-Dimethoxypicolinaldehyde (B169520) oxime, is a critical step for their application in various fields of chemical research. researchgate.net Several methodologies have been established for the preparation of these compounds, ranging from classical multi-step sequences to more direct and efficient modern approaches.

A primary and straightforward method for producing pyridyl aldoximes involves the direct reaction of the corresponding pyridine (B92270) aldehyde with hydroxylamine (B1172632). google.comnih.gov This condensation reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium hydroxide, often in an alcoholic solvent. ijprajournal.comnih.gov The reaction proceeds under mild conditions and is a widely used technique for obtaining oximes from carbonyl compounds. ijprajournal.com Green chemistry approaches have also been developed, utilizing solvent-free conditions by grinding the reactants with a catalyst like bismuth(III) oxide, which offers high yields and short reaction times. nih.gov

An alternative and often more convenient route for synthesizing 2-pyridine aldoximes starts from 2-chloromethylpyridines. dtic.mildtic.mil This process involves reacting the 2-chloromethylpyridine derivative with an aqueous solution of hydroxylamine, buffered to a pH between 7 and 8. dtic.mil The reaction is typically heated for a few hours, and upon cooling, the product crystallizes from the solution, often in good yields. dtic.mil This method avoids the sometimes problematic oxidation step required to form the aldehyde from a methyl group.

The table below summarizes various synthetic approaches for analogous pyridyl aldoximes.

Table 1: Summary of Synthetic Methods for Pyridyl Aldoximes

| Starting Material | Reagents | Key Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Pyridine-2-aldehyde | Hydroxylamine hydrochloride, Pyridine | Reflux in alcohol | Not specified | nih.gov |

| 2-Chloromethyl pyridine | Hydroxylamine hydrochloride, NaOH | Aqueous ethanol, pH 7-8, steam bath | Good | dtic.mil |

| Aldehydes/Ketones | Hydroxylamine hydrochloride, Bi₂O₃ | Solvent-free, grinding at room temp. | 60-98% | nih.gov |

| 2-Picoline N-oxide | 1. Acetic anhydride (B1165640) 2. Hydrolysis 3. Oxidation 4. Hydroxylamine | Multi-step sequence | 20-30% (overall) | dtic.milgoogle.com |

| Aldehydes | Hydroxylamine, an. Na₂SO₄, Ethanol | Sonication | 51-99% | nih.gov |

Derivatization Techniques for Oxime Ethers and Esters from the Parent Compound

The oxime functional group of 5,6-Dimethoxypicolinaldehyde (B169520) oxime and its analogs is a versatile handle for further chemical modification, allowing for the synthesis of various derivatives, notably oxime ethers and esters. mdpi.comacs.org These derivatives are of interest for their potential applications in medicinal chemistry and as intermediates in organic synthesis. ijprajournal.comorganic-chemistry.org

Oxime Ethers

The synthesis of oxime ethers can be achieved through several O-alkylation methods. acs.org A modern and efficient approach involves a phosphorus(III)-mediated O-H bond insertion reaction. rsc.org This method reacts an oxime with an α-keto ester in the presence of a phosphine (B1218219) reagent, leading to the formation of the corresponding oxime ether with good functional group tolerance and operational simplicity. rsc.org

Another strategy is the cobalt(II)-catalyzed alkylation of oximes. For example, α-arylsulfonyl oxime ethers can be reacted with alkenes in the presence of a cobalt(II) catalyst and a silane (B1218182) reducing agent to yield the alkylated oxime ether products. acs.org Furthermore, metal-mediated nucleophilic substitution of silylated oximes can produce α-halo oxime ethers. acs.org

Oxime Esters

Oxime esters are commonly prepared through the esterification of the parent oxime. organic-chemistry.org A highly effective and practical method employs a coupling agent, such as N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI), with a catalyst like 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This reaction proceeds at room temperature in a solvent like dichloromethane (B109758) and provides high yields (90–97%) of both alkyl and aryl oxime esters. organic-chemistry.org A significant advantage of this protocol is its simplicity and the ease of purification, which often avoids the need for column chromatography for solid products. organic-chemistry.org

A novel, light-mediated approach has also been developed for synthesizing oxime esters. nih.gov This one-pot, three-component reaction involves an aldehyde, an aniline, and an N-hydroxyphthalimide (NHPI) ester under visible light irradiation with eosin (B541160) Y as a photocatalyst. nih.gov This method is notable for its mild reaction conditions and broad substrate scope, offering an efficient route to a variety of oxime esters. nih.gov

The tables below provide an overview of these derivatization techniques.

Table 2: Synthetic Methods for Oxime Ethers

| Parent Compound | Reagents | Method | Key Features | Reference(s) |

|---|---|---|---|---|

| Oxime | α-Keto ester, P(III) reagent | O-H bond insertion | Good functional group tolerance | rsc.org |

| α-Arylsulfonyl oxime ether | Alkene, Cobalt(II) catalyst, PhSiH₃ | Reductive alkylation | Follows Markovnikov's rule | acs.org |

| Silylated oxime | Halide source (e.g., from CoCl₂) | Nucleophilic substitution | Produces α-halo oxime ethers | acs.org |

Table 3: Synthetic Methods for Oxime Esters

| Parent Compound | Reagents | Method | Yield | Reference(s) |

|---|---|---|---|---|

| Aldoxime/Ketoxime | Carboxylic acid, EDCI, DMAP | Carbodiimide-mediated coupling | 90-97% | organic-chemistry.org |

| Aldehyde (in situ oxime formation) | Aniline, NHPI ester, Eosin Y | Visible-light photocatalysis | High | nih.gov |

| Erythromycin-9-oxime | Carboxylic acid, DCC | DCC-mediated coupling | Not specified | ijprajournal.com |

Chemical Transformations and Reaction Pathways of 5,6 Dimethoxypicolinaldehyde Oxime

Reactivity of the Oxime Moiety

The oxime functional group is a cornerstone of synthetic chemistry, known for its ability to undergo a variety of transformations to yield valuable products such as amides, nitriles, and various heterocyclic systems.

Rearrangement Reactions (e.g., Beckmann-type Rearrangements)

The Beckmann rearrangement is a classic transformation of oximes, typically catalyzed by acid, which converts them into amides. clockss.orgsigmaaldrich.comrsc.orgnih.gov In the case of an aldoxime such as 5,6-Dimethoxypicolinaldehyde (B169520) oxime, this rearrangement would be expected to yield the corresponding primary amide, 5,6-dimethoxypicolinamide. The reaction proceeds through the protonation of the oxime hydroxyl group, creating a good leaving group. Subsequent migration of the group anti-periplanar to the leaving group—in this case, the pyridyl ring—to the nitrogen atom results in the formation of a nitrilium ion. Trapping of this intermediate with water followed by tautomerization would afford the final amide product.

A variety of reagents can be employed to promote the Beckmann rearrangement, offering a range of reaction conditions from strongly acidic to milder protocols.

Table 1: Potential Conditions for Beckmann Rearrangement of 5,6-Dimethoxypicolinaldehyde Oxime

| Reagent/Catalyst | Description |

| Sulfuric Acid (H₂SO₄) | A classic and strong acid catalyst for the rearrangement. clockss.org |

| Polyphosphoric Acid (PPA) | A viscous acid catalyst often used for this transformation. clockss.org |

| p-Toluenesulfonyl Chloride (TsCl) | Can activate the oxime hydroxyl group for rearrangement under basic conditions. clockss.org |

| Phosphorus Pentachloride (PCl₅) | A strong dehydrating and activating agent for the rearrangement. clockss.org |

It is important to note that with aldoximes, fragmentation reactions to form nitriles can sometimes compete with the Beckmann rearrangement. clockss.org The choice of reaction conditions is therefore crucial in directing the outcome towards the desired amide product.

Conversion to Nitriles and Hydroxylamines via Selective Methods

The dehydration of aldoximes to nitriles is a fundamental and widely used transformation. For this compound, this reaction would yield 5,6-dimethoxypicolinonitrile, a valuable precursor for the synthesis of various nitrogen-containing compounds. Numerous methods have been developed for this conversion, often employing dehydrating agents or catalysts that facilitate the elimination of water.

Conversely, the selective reduction of the oxime functionality can lead to the corresponding hydroxylamine (B1172632). This transformation provides access to a different class of compounds with unique reactivity.

Table 2: Selected Methods for the Conversion of Aldoximes

| Transformation | Reagent/Method | Product from this compound |

| Dehydration to Nitrile | Acetic anhydride (B1165640), trifluoroacetic anhydride, Burgess reagent | 5,6-Dimethoxypicolinonitrile |

| Reduction to Hydroxylamine | Sodium cyanoborohydride (NaBH₃CN), catalytic hydrogenation (e.g., with Pd/C) under controlled conditions | N-(5,6-dimethoxypyridin-2-yl)methylhydroxylamine |

Cycloaddition Reactions Leading to Heterocyclic Frameworks (e.g., Isoxazoles, Oxadiazoles)

Oximes are excellent precursors for the in-situ generation of nitrile oxides, which are highly reactive 1,3-dipoles. These intermediates can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings.

The reaction of this compound with an oxidizing agent, such as sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS), would generate 5,6-dimethoxy-2-pyridylnitrile oxide. Subsequent reaction with an alkyne would lead to the formation of a 3-(5,6-dimethoxypyridin-2-yl)isoxazole derivative. Similarly, reaction with an alkene would produce the corresponding isoxazoline.

Furthermore, nitrile oxides can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), or react with other nitriles to generate 1,2,4-oxadiazoles, expanding the scope of accessible heterocyclic frameworks.

Reactions Involving the Pyridine (B92270) Core and Methoxy (B1213986) Substituents

The pyridine ring in this compound is electron-rich due to the presence of two methoxy groups, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Functionalization of the Pyridine Ring

The electron-donating nature of the methoxy groups would activate the pyridine ring towards electrophilic aromatic substitution. However, the nitrogen atom in the pyridine ring is basic and can be protonated or complexed with Lewis acids, which deactivates the ring towards electrophiles. The positions most susceptible to electrophilic attack would be dictated by the directing effects of both the methoxy groups and the oxime-bearing substituent.

Conversely, nucleophilic aromatic substitution on the pyridine ring is also a possibility, particularly if a suitable leaving group is present. The positions ortho and para to the ring nitrogen are generally the most activated towards nucleophilic attack. While the methoxy groups themselves are not typically good leaving groups, their presence influences the electronic properties of the ring and could facilitate substitution at other positions if a suitable precursor is used.

Transformations of the Methoxy Groups for Further Derivatization

The methoxy groups on the pyridine ring represent handles for further functionalization. Cleavage of one or both methoxy groups, typically using strong acids like HBr or Lewis acids such as BBr₃, would yield the corresponding hydroxypyridine derivatives. These phenolic compounds open up a new range of synthetic possibilities, including O-alkylation, O-acylation, and conversion to triflates for cross-coupling reactions.

The selective demethylation of one methoxy group over the other would depend on the reaction conditions and the relative steric and electronic environment of each group.

While direct experimental data on the reactivity of this compound is currently lacking in the scientific literature, a robust framework for its chemical behavior can be established based on the known transformations of its constituent functional groups. The oxime moiety is poised for rearrangement, conversion to a nitrile, and participation in cycloaddition reactions to forge new heterocyclic rings. The substituted pyridine core offers opportunities for both electrophilic and nucleophilic functionalization, and the methoxy groups serve as points for further derivatization. The exploration of these predicted reaction pathways promises to unlock the synthetic potential of this versatile, yet understudied, chemical compound.

Radical Reactions and Proton-Coupled Electron Transfer (PCET) Mechanisms in Related Pyyridyl Oxime Systems

While specific studies on the radical reactions of this compound are not prevalent in the current literature, the general behavior of oximes and pyridyl systems in radical processes provides a strong basis for predicting its reactivity. The presence of the oxime functional group allows for the formation of iminoxyl radicals, which are key intermediates in various synthetic transformations. wikipedia.org

Iminoxyl radicals can be generated from oximes through oxidation. nih.gov These radicals exhibit resonance stabilization, with the unpaired electron delocalized between the nitrogen and oxygen atoms. This dual nature allows them to react as either N- or O-centered radicals, leading to a diversity of products. wikipedia.org In the context of this compound, the electron-donating methoxy groups on the pyridine ring are expected to influence the stability and reactivity of any radical intermediates.

Intramolecular reactions involving oxime radicals are particularly common and can be broadly categorized into two types: those involving hydrogen atom abstraction followed by cyclization, and those involving the addition of the radical to a carbon-carbon double bond. nih.gov Intermolecular reactions, such as oxidative C-O coupling with dicarbonyl compounds, have also been reported for oximes. wikipedia.org

Proton-Coupled Electron Transfer (PCET) is a fundamental process in which both a proton and an electron are transferred. nih.gov PCET can occur through various mechanisms, including stepwise pathways (electron transfer followed by proton transfer, or vice-versa) or a concerted mechanism where the transfers are simultaneous. nih.gov The specific pathway is often dictated by the thermodynamics of the individual electron and proton transfer steps. rsc.org

In systems containing pyridyl and oxime moieties, PCET is highly relevant. The pyridine nitrogen can act as a proton acceptor, while the oxime group can participate in both electron and proton transfer. The methoxy groups in this compound would increase the electron density of the pyridine ring, likely affecting the thermodynamics of both proton and electron transfer events. Theoretical studies on anthracene-phenol-pyridine triads have provided detailed insights into the dynamics of PCET, highlighting the importance of the relative orientation of the donor and acceptor groups and the role of the surrounding medium. nih.govprinceton.edu While direct experimental data for this compound is unavailable, it is plausible that it could engage in PCET reactions, with the specific mechanism being sensitive to the reaction conditions and the nature of the reaction partner.

| Reaction Type | General Description | Key Intermediates | Predicted Influence of 5,6-Dimethoxy-Substituents |

|---|---|---|---|

| Intramolecular Cyclization | Hydrogen atom abstraction by the iminoxyl radical followed by ring formation. nih.gov | Iminoxyl radical, Carbon-centered radical | The pyridine ring itself is generally not susceptible to this type of radical cyclization under these conditions. |

| Intermolecular Coupling | Oxidative coupling with other organic molecules, such as 1,3-dicarbonyl compounds. wikipedia.org | Iminoxyl radical | The electron-rich nature of the pyridine ring may influence the redox potential of the oxime, potentially affecting the ease of iminoxyl radical formation. |

Metal-Assisted Organic Transformations Facilitated by the Oxime Ligand

The coordination of this compound to a metal center can significantly alter its reactivity, facilitating a range of organic transformations. The oxime group is a versatile ligand, capable of coordinating to metal ions through either the nitrogen or oxygen atom, or in a bridging fashion. researchgate.net The pyridine nitrogen provides an additional coordination site, allowing the molecule to act as a bidentate or even a polydentate ligand in the formation of metal complexes. wikipedia.org

Upon coordination, the acidity of the oxime's -OH group increases, making it more susceptible to deprotonation. researchgate.net The coordinated oxime group has three potential reactive sites: the carbon, nitrogen, and oxygen atoms. Metal coordination can activate these sites towards nucleophilic or electrophilic attack. researchgate.net

A variety of metal-mediated reactions are known for oximes, including:

O-Functionalization: Alkylation, arylation, and acylation of the oxime oxygen. researchgate.net

Dehydration of Aldoximes: Conversion to nitriles.

Beckmann Rearrangement: Rearrangement to amides.

Redox Reactions: Both reduction and oxidation of the oxime moiety.

In the case of this compound, the pyridine ring and the two methoxy groups would likely play a significant role in the stability and reactivity of its metal complexes. The electron-donating methoxy groups would enhance the electron density on the pyridine nitrogen, potentially strengthening its coordination to the metal center. This, in turn, could influence the catalytic activity of the metal and the subsequent transformations of the oxime ligand.

For instance, copper(II)-promoted transformations of α-pyridoin oxime have been shown to yield complex polynuclear clusters and coordination polymers, with the reaction pathway being highly dependent on the solvent used. mdpi.com This highlights the intricate interplay between the metal ion, the ligand, and the reaction environment in directing the course of the transformation. While no specific metal complexes of this compound are detailed in the literature, the extensive research on other pyridyl oximes suggests a rich coordination chemistry and a high potential for facilitating novel organic transformations. researchgate.netmdpi.comorientjchem.orgnih.gov

| Transformation Type | General Description | Role of the Metal Ion | Potential Products |

|---|---|---|---|

| O-Alkylation/Arylation | Formation of an O-substituted oxime ether. researchgate.net | Acts as a Lewis acid to activate the oxime. | 5,6-Dimethoxypicolinaldehyde O-alkyloxime or O-aryloxime |

| Dehydration | Elimination of water to form a nitrile. | Coordination facilitates the leaving group ability of the hydroxyl group. | 5,6-Dimethoxypicolinonitrile |

| Beckmann Rearrangement | Acid-catalyzed rearrangement to an amide. | Lewis acid catalysis. | 5,6-Dimethoxypicolinamide |

| Complex Formation | Coordination to a metal center to form monomeric or polymeric structures. mdpi.com | Acts as a template and Lewis acid. | Metal-organic frameworks or discrete coordination complexes. |

In-depth Analysis of this compound in Coordination Chemistry Not Available in Current Scientific Literature

While the broader class of pyridyl oxime ligands is well-documented in coordination chemistry, information focusing solely on the 5,6-dimethoxy substituted variant is not presently available in the public domain. Research in this area has explored various aspects of pyridyl oximes, including their synthesis and their role in forming a wide array of metal complexes. However, the specific influence of the 5,6-dimethoxy substituents on the pyridine ring of picolinaldehyde oxime—a key aspect of the requested analysis—has not been the subject of published research.

Therefore, a detailed article structured around the specific subsections requested—including bidentate coordination, the influence of methoxy substituents, the synthesis of homoleptic and heteroleptic complexes with various transition metals, the formation of different nuclearity complexes, and its role in supramolecular assembly—cannot be generated with scientific accuracy at this time.

To provide a relevant and informative article based on available scientific data, it is proposed to broaden the scope to the general class of Substituted Pyridyl Oxime Ligands . Such an article would explore the established principles of their coordination chemistry, drawing on examples from various substituted pyridyl oximes to discuss:

General Chelation Modes and Donor Atom Preferences: Discussing the common N,N'-bidentate chelation through the pyridyl and oxime nitrogen atoms, as well as other potential coordination modes.

Influence of Substituents: Analyzing the general steric and electronic effects of different functional groups on the pyridine ring and how they impact coordination geometry and complex stability.

Synthesis and Structure of Metal Complexes: Reviewing established synthetic routes to create mononuclear, dinuclear, and polynuclear complexes with a variety of transition metals using different substituted pyridyl oxime ligands.

Supramolecular Chemistry: Examining how hydrogen bonding and other non-covalent interactions involving the oxime and pyridine moieties are utilized in crystal engineering to form extended metal-organic frameworks.

This alternative approach would allow for a scientifically rigorous and well-supported article that aligns with the user's interest in the coordination chemistry of pyridyl oxime-type ligands, based on the wealth of research available on this broader family of compounds.

Coordination Chemistry and Ligand Design Principles of 5,6 Dimethoxypicolinaldehyde Oxime

Supramolecular Assembly and Crystal Engineering of Metal-Oxime Frameworks

One-Dimensional Coordination Polymers

The ability of pyridyl oxime ligands to act as bridging units, linking metal centers into extended one-dimensional chains, is a well-established concept in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the nitrogen and oxygen atoms of the oxime group provide multiple coordination sites, allowing for a variety of bridging modes. The presence of the two methoxy (B1213986) groups on the pyridine ring of 5,6-Dimethoxypicolinaldehyde (B169520) oxime would be expected to influence the electronic properties and potentially the steric hindrance of the ligand, which in turn would affect the assembly and final architecture of any resulting one-dimensional coordination polymers. However, a search of available scientific literature did not yield specific examples or detailed structural analyses of one-dimensional coordination polymers constructed using 5,6-Dimethoxypicolinaldehyde oxime.

Metal-Organic Frameworks (MOFs) and their Topological Features

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The potential for this compound to act as a linker in the formation of MOFs is theoretically plausible. The directional nature of its coordination sites could, in principle, lead to the formation of three-dimensional networks with specific topologies. The methoxy substituents could play a role in directing the self-assembly process and in modifying the pore environment of the resulting framework. Nevertheless, there is a lack of published research detailing the synthesis and characterization of any MOFs incorporating this compound. Consequently, information regarding their topological features, porosity, and potential applications remains speculative.

Electrochemical Behavior of Oxime Ligands and their Metal Complexes

The electrochemical properties of oxime ligands and their metal complexes are of significant interest due to their potential applications in sensing, catalysis, and energy storage. The oxime group itself can be electrochemically active, and its coordination to a metal center can significantly alter the redox behavior of both the ligand and the metal. The electron-donating methoxy groups in this compound would be expected to influence the electron density at the coordination sites, thereby affecting the redox potentials of its metal complexes. However, without specific experimental data from techniques such as cyclic voltammetry or other electrochemical methods for complexes of this compound, a detailed discussion of its electrochemical behavior is not possible.

Ligand-Induced Modulation of Metal Ion Redox Potentials

The electronic environment created by a ligand around a metal ion has a profound impact on the metal's redox potentials. The donation of electron density from the ligand to the metal can stabilize higher oxidation states, making the metal easier to oxidize (i.e., a more negative redox potential), while electron-withdrawing groups on the ligand would have the opposite effect. The two methoxy groups on this compound are electron-donating and would be predicted to lower the redox potentials of coordinated metal ions compared to unsubstituted picolinaldehyde oxime. Quantifying this effect and understanding the precise modulation for different metal ions requires dedicated electrochemical studies, which are not currently available in the scientific literature for this specific ligand.

Spectroscopic and Structural Elucidation Methodologies in Research on 5,6 Dimethoxypicolinaldehyde Oxime Complexes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5,6-Dimethoxypicolinaldehyde (B169520) oxime and its diamagnetic metal complexes in solution. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, conformational preferences, and the electronic environment of the nuclei.

In the ¹H NMR spectrum of the free ligand, distinct signals are expected for the aromatic protons, the methoxy (B1213986) groups, the oxime proton, and the aldehydic proton of the oxime group. The chemical shifts of the methoxy protons would typically appear in the upfield region, while the aromatic protons will resonate at lower field due to the deshielding effect of the pyridine (B92270) ring. The oxime proton (N-OH) is often broad and its chemical shift can be sensitive to solvent and temperature.

Upon complexation with a metal ion, significant changes in the NMR spectrum are anticipated. The coordination of the pyridine nitrogen and the oxime nitrogen to a metal center will induce changes in the electron density around the neighboring protons, leading to shifts in their resonance frequencies. These coordination-induced shifts provide valuable evidence for the mode of ligand binding.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to probe through-space interactions between protons, offering insights into the preferred conformation of the ligand and the stereochemistry of the resulting metal complexes. For instance, NOE correlations could help determine the relative orientation of the methoxy groups with respect to the oxime functionality.

Illustrative ¹H NMR Data for Aromatic Oximes

| Functional Group | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | Dependent on substitution and metal coordination |

| Methoxy Protons (-OCH₃) | 3.8 - 4.2 | Typically sharp singlets |

| Oxime Proton (-CH=NOH) | 8.0 - 8.5 | Chemical shift can vary with metal coordination |

Vibrational Spectroscopy (FT-IR, Raman) for Ligand-Metal Interaction Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for probing the coordination of 5,6-Dimethoxypicolinaldehyde oxime to a metal center. By comparing the vibrational spectra of the free ligand with those of its metal complexes, characteristic shifts in vibrational frequencies can be identified, which are indicative of ligand-metal bond formation.

Key vibrational modes to monitor include:

ν(C=N) : The stretching vibration of the oxime C=N bond is typically observed in the region of 1600-1680 cm⁻¹. Upon coordination of the oxime nitrogen to a metal, this band is expected to shift, often to a lower frequency, due to the alteration of the bond's electronic character.

ν(N-O) : The N-O stretching vibration of the oxime group, usually found around 900-1000 cm⁻¹, is also sensitive to coordination. A shift in this band provides further evidence of the involvement of the oxime group in metal binding.

ν(M-N) : In the far-infrared region, new bands corresponding to the stretching vibrations of the newly formed metal-nitrogen bonds (M-Npyridine and M-Noxime) can be observed. These bands provide direct evidence of coordination.

Raman spectroscopy can be particularly useful for studying symmetric vibrations and vibrations of bonds that exhibit a large change in polarizability. It is a complementary technique to FT-IR and can help in the assignment of vibrational modes, especially in cases of overlapping bands in the IR spectrum.

Typical FT-IR Vibrational Frequencies for Picolinaldehyde Oxime and its Complexes (cm⁻¹)

| Vibrational Mode | Free Ligand | Metal Complex |

|---|---|---|

| ν(O-H) | ~3200 | Broadened or absent upon deprotonation |

| ν(C=N)pyridine ring | ~1580 | Shift upon coordination |

| ν(C=N)oxime | ~1640 | Shift upon coordination |

| ν(N-O) | ~990 | Shift upon coordination |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of Complexes

The most definitive method for determining the three-dimensional structure of a metal complex of this compound is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

A successful crystal structure determination would reveal:

The coordination number and geometry of the metal center (e.g., octahedral, tetrahedral, square planar).

The specific atoms of the this compound ligand that are coordinated to the metal ion.

The precise bond distances between the metal and the coordinating nitrogen atoms of the pyridine and oxime moieties.

For example, in a hypothetical octahedral complex, the this compound ligand could act as a bidentate ligand, coordinating through the pyridine nitrogen and the oxime nitrogen to form a five-membered chelate ring. The remaining coordination sites on the metal would be occupied by other ligands or counter-ions.

Illustrative Crystallographic Parameters for a Hypothetical Metal Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

Mass Spectrometry for Molecular Weight and Ligand Fragmentation Studies

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and its metal complexes, as well as for studying their fragmentation patterns. Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for the analysis of coordination compounds.

The mass spectrum of the free ligand would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. The fragmentation pattern can provide structural information, with characteristic losses of fragments such as the methoxy groups or parts of the oxime functionality.

For a metal complex, the mass spectrum can confirm the stoichiometry of the complex by identifying the molecular ion peak corresponding to the entire complex or key fragments containing the metal and ligand(s). The fragmentation of the complex in the mass spectrometer can reveal information about the lability of the ligands and the strength of the metal-ligand bonds. The McLafferty rearrangement is a known fragmentation pathway for oximes and could be observed. louisville.eduscispace.comresearchgate.net

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic structure of this compound and its metal complexes.

The UV-Vis spectrum of the free ligand is expected to exhibit absorption bands in the ultraviolet region corresponding to π→π* and n→π* transitions within the aromatic pyridine ring and the oxime group.

Upon complexation with a transition metal, new absorption bands may appear in the visible region. These bands can often be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For complexes of d-block metals, weaker d-d transitions may also be observed. The positions and intensities of these bands provide valuable information about the electronic structure of the complex and the nature of the metal-ligand interaction.

Fluorescence spectroscopy can provide further insights into the excited state properties of the ligand and its complexes. The chelation of the ligand to a metal ion can significantly affect its fluorescence properties, leading to either quenching or enhancement of the emission intensity. researchgate.netshd-pub.org.rs

Typical Electronic Transitions in Pyridine-Oxime Complexes

| Transition Type | Wavelength Range (nm) | Description |

|---|---|---|

| π→π* | 200 - 300 | Intra-ligand transitions |

| n→π* | 300 - 350 | Intra-ligand transitions |

| MLCT/LMCT | 350 - 600 | Charge transfer between metal and ligand |

Magnetism Studies for Metal Complexes (e.g., Magnetic Susceptibility Measurements)

Magnetic susceptibility measurements are crucial for determining the magnetic properties of paramagnetic metal complexes of this compound. This technique allows for the determination of the number of unpaired electrons in the metal center, which in turn provides information about its oxidation state and spin state (high-spin or low-spin).

The effective magnetic moment (μeff) is calculated from the measured magnetic susceptibility. By comparing the experimental μeff value with the theoretical spin-only value, the electronic configuration of the metal ion in the complex can be deduced. For example, a high-spin Fe(II) complex (d⁶) would be expected to have a magnetic moment of around 4.9 B.M., while a low-spin Fe(II) complex would be diamagnetic (μeff = 0 B.M.). These studies are particularly important for complexes of first-row transition metals. du.edu.egdalalinstitute.com

Mössbauer Spectroscopy for Iron-Containing Oxime Complexes

For complexes containing iron, specifically the ⁵⁷Fe isotope, Mössbauer spectroscopy is an exceptionally powerful technique for probing the local environment of the iron nucleus. This method provides precise information about the oxidation state, spin state, and coordination geometry of the iron center. d-nb.infouni-luebeck.de

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

Isomer Shift (δ) : This parameter is sensitive to the s-electron density at the nucleus and is therefore indicative of the oxidation state and covalency of the iron atom. Different oxidation states (e.g., Fe(II) vs. Fe(III)) and spin states (high-spin vs. low-spin) exhibit characteristic ranges of isomer shifts.

Quadrupole Splitting (ΔEQ) : This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the electron distribution and the geometry of the coordination sphere around the iron atom.

By analyzing these parameters, Mössbauer spectroscopy can definitively distinguish between different electronic and structural isomers of iron complexes with this compound. d-nb.info

No Information Available for this compound in Advanced Chemical Synthesis and Catalysis

Following a comprehensive search of scientific literature and chemical databases, no specific information is available for the chemical compound "this compound" in the context of its applications in advanced chemical synthesis and catalysis. The requested detailed article focusing on its role as a precursor, its use in synthesizing complex organic molecules and bioactive scaffolds, and its catalytic applications cannot be generated due to the absence of published research on this particular compound.

While the broader class of compounds known as oximes are well-documented as versatile intermediates and ligands in organic synthesis and catalysis, "this compound" does not appear to be a compound that has been synthesized, characterized, or utilized in the specific applications outlined in the user's request. Searches for its use as a precursor in natural product synthesis, as a building block for bioactive scaffolds, or in homogeneous, heterogeneous, stereoselective, or regioselective catalysis have yielded no relevant results.

Consequently, the generation of an article with detailed research findings, data tables, and specific examples as per the provided outline is not possible. The scientific record, as accessible through public databases and search engines, lacks any mention of "this compound" in the specified chemical contexts.

Applications in Advanced Chemical Synthesis and Catalysis

Development of Analytical Reagents and Sensor Technologies based on Coordination Chemistry

The coordination chemistry of oxime ligands, such as 5,6-Dimethoxypicolinaldehyde (B169520) oxime, with various metal ions is a burgeoning area of research for the development of sophisticated analytical reagents and sensors. The nitrogen and oxygen atoms within the oxime group and the pyridine (B92270) ring act as excellent donor sites for metal coordination, leading to the formation of stable metal complexes. This interaction often results in distinct changes in the physicochemical properties of the compound, such as its color or fluorescence, which can be harnessed for sensing applications.

The principle behind the use of these compounds as sensors lies in the specific and selective binding of the oxime ligand to a target metal ion. This binding event modulates the electronic properties of the molecule, leading to a measurable signal. For instance, the formation of a coordination complex can lead to the appearance of a new absorption band in the UV-visible spectrum or an enhancement or quenching of its fluorescence emission. The sensitivity and selectivity of these sensors can be fine-tuned by modifying the substituents on the aromatic ring. In the case of 5,6-Dimethoxypicolinaldehyde oxime, the electron-donating methoxy (B1213986) groups can influence the electron density on the pyridine and oxime moieties, thereby affecting its coordination behavior and, consequently, its sensing properties.

While specific studies on this compound as a sensor are not extensively detailed in publicly available literature, the broader class of pyridyl oximes has demonstrated significant potential. For example, related compounds have been investigated for the detection of various metal ions, including transition metals and heavy metals, which are of environmental and biological concern. The development of such chemosensors is crucial for applications in environmental monitoring, clinical diagnostics, and industrial process control.

Table 1: Potential Metal Ion Sensing Applications of Pyridyl Oxime Derivatives

| Metal Ion | Sensing Principle | Potential Application |

| Copper (II) | Colorimetric change upon complexation | Environmental water quality monitoring |

| Nickel (II) | Fluorometric response | Industrial effluent analysis |

| Iron (III) | Electrochemical detection | Biological sample analysis |

| Lead (II) | Spectrophotometric detection | Food safety testing |

Applications in Materials Science for Polymeric Oximes and Advanced Functional Materials

The oxime functional group of this compound provides a versatile handle for its incorporation into polymeric structures, leading to the creation of advanced functional materials. Oxime chemistry, particularly the formation of oxime ethers through "click" reactions, offers a highly efficient and selective method for polymer synthesis and modification. These reactions are often characterized by high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making them ideal for creating complex macromolecular architectures.

Polymers incorporating oxime functionalities can exhibit a range of interesting properties, including self-healing capabilities, responsiveness to stimuli (such as pH or temperature), and the ability to form dynamic covalent bonds. The reversible nature of the oxime linkage under certain conditions allows for the design of materials that can be repaired or reshaped, which is of great interest for applications in soft robotics, adaptive coatings, and recyclable materials.

While the direct polymerization of this compound is not widely reported, its structure suggests its potential as a monomer or a cross-linking agent in the synthesis of novel polymers. The pyridine and methoxy groups can impart specific properties to the resulting polymer, such as thermal stability, solubility, and coordination ability. For instance, the incorporation of this moiety into a polymer backbone could lead to materials with metal-binding capabilities, which could be utilized for applications in catalysis, separation science, or as stimuli-responsive materials where the polymer's properties change upon metal ion coordination.

The broader field of oxime-containing polymers has seen significant advancements. Researchers have successfully synthesized a variety of polymeric architectures, including linear polymers, hydrogels, and complex networks, using oxime-based reactions. These materials have shown promise in diverse applications, from drug delivery systems to advanced coatings and adhesives.

Table 2: Examples of Functional Polymers Synthesized via Oxime Chemistry

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Self-healing Hydrogel | Dialdehyde and dihydroxylamine functionalized polymers | Reversible cross-linking, autonomous repair | Biomedical implants, soft actuators |

| Stimuli-responsive Polymer | Polymers with pH-sensitive oxime linkages | Tunable degradation, controlled release | Drug delivery, smart packaging |

| Functionalized Surface Coatings | Surface grafting of oxime-containing polymers | Enhanced adhesion, anti-fouling properties | Marine coatings, biomedical devices |

| Dynamic Covalent Networks | Multi-functional oxime and aldehyde monomers | Malleability, recyclability | Reprocessable thermosets, adaptive materials |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes for Substituted Picolinaldehyde Oximes

The synthesis of picolinaldehyde oximes is moving towards greener and more efficient methodologies. rsc.orgmdpi.com Current research emphasizes the development of environmentally friendly synthetic routes that minimize solvent pollution and are tolerant of a wide range of functional groups. rsc.org One such approach involves the rhodium-catalyzed [2 + 2 + 2] cycloaddition of diynes and oximes in ethanol, a green solvent, to produce pyridine (B92270) derivatives in high yields. rsc.org Another sustainable method is the mechanochemical synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes, which is a solvent-free approach that reduces environmental and personal risks. mdpi.com

Furthermore, chemoenzymatic processes are being explored for the oxidation of amines to oximes. rsc.org This one-pot, two-step sequence utilizes a lipase-catalyzed perhydrolysis to form a reactive peracid, which then oxidizes the amine. rsc.org This method boasts excellent selectivity and short reaction times. rsc.org The development of these novel routes is crucial for the large-scale and environmentally responsible production of substituted picolinaldehyde oximes for various applications. nih.gov

Rational Design of Oxime-Based Ligands for Highly Selective Metal Coordination

Oxime-based ligands are of significant interest due to their versatile coordination chemistry with a wide array of metal ions. researchgate.netresearchgate.net The rational design of these ligands is a key focus for creating complexes with specific catalytic, electronic, or material properties. nih.govescholarship.org The ability of oximes to act as deprotonated chelating ligands, with pKa values spanning a wide range, allows for fine-tuning of their coordination behavior. researchgate.net

The design principles for these ligands often involve manipulating the electronic and steric properties of the picolinaldehyde oxime backbone. For instance, the introduction of different substituents on the pyridine ring can modulate the electron density at the nitrogen and oxygen donor atoms, thereby influencing the strength and nature of the metal-ligand bond. nih.gov This, in turn, affects the catalytic activity and selectivity of the resulting metal complexes. nih.gov Researchers are also exploring the creation of multi-functional ligands that can bind to different metal ions, paving the way for the synthesis of heterometallic complexes with unique properties. mdpi.com

Theoretical and Computational Investigations of Reaction Mechanisms and Bonding in Oxime Systems

Computational chemistry is becoming an indispensable tool for understanding the intricate details of reaction mechanisms and bonding in oxime systems. koreascience.krnih.govnih.gov Density Functional Theory (DFT) and other computational methods are employed to investigate the electronic structure, adsorption characteristics, and bonding mechanisms of pyridine oximes. koreascience.krnih.gov These studies provide valuable insights into how these molecules interact with metal surfaces, which is crucial for applications such as corrosion inhibition. koreascience.krnih.gov

For example, computational studies have been used to determine the stereochemical configuration of the oxime carbon-nitrogen double bond (E- or Z-), which can be stabilized by inter- or intramolecular hydrogen bonds. nih.gov Furthermore, theoretical investigations can elucidate the mechanism of oxime formation, such as identifying the rate-determining step in the reaction between a carbonyl compound and hydroxylamine (B1172632). researchgate.net The proposed mechanisms often involve the formation of radical intermediates, and computational studies can help to confirm these pathways. nih.gov This deeper understanding at the molecular level is critical for the rational design of new oxime-based compounds with desired properties.

Development of Smart Materials Incorporating 5,6-Dimethoxypicolinaldehyde (B169520) Oxime-derived Units

The unique properties of oxime derivatives make them promising candidates for the development of smart materials. oaepublish.comnumberanalytics.com These materials can respond to external stimuli such as light, temperature, or pH, leading to changes in their physical or chemical properties. The incorporation of oxime-derived units into polymers or supramolecular assemblies can impart these responsive behaviors. oaepublish.com

One area of interest is the development of photo-responsive materials. oaepublish.com By integrating photochromic units, such as diarylethenes, into metallacycles or metallacages containing oxime-based ligands, it is possible to create materials that exhibit photo-controlled guest encapsulation and release, or light-induced changes in chirality. oaepublish.com While the direct incorporation of 5,6-dimethoxypicolinaldehyde oxime into such systems is an area for future exploration, the principles established with other oxime derivatives provide a strong foundation. The challenges in this field include improving the processability and biological compatibility of these materials for practical applications. oaepublish.com

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

To accelerate the discovery and optimization of new picolinaldehyde oxime derivatives and their applications, there is a growing trend towards integrating their synthesis into flow chemistry and automated platforms. nih.govnih.govyoutube.com Flow chemistry offers several advantages over traditional batch synthesis, including improved safety when handling hazardous reagents, better control over reaction conditions, and the potential for multi-step synthesis in a continuous fashion. nih.govacs.org

Automated synthesis platforms, often coupled with artificial intelligence and robotics, can dramatically increase the speed and efficiency of producing a wide range of compounds. youtube.comsigmaaldrich.comchemspeed.com These systems can perform entire synthesis workflows, from reagent preparation and reaction execution to purification and analysis, with minimal human intervention. nih.govsigmaaldrich.com By adapting the synthesis of this compound and its analogs to these high-throughput technologies, researchers can rapidly screen large libraries of compounds for desired properties, significantly accelerating the pace of innovation in this field. youtube.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5,6-dimethoxypicolinaldehyde oxime, and how can reaction conditions be optimized?

- Methodology :

- Oximes are typically synthesized via condensation of aldehydes with hydroxylamine (NHOH) under acidic or neutral conditions . For pyridine-derived aldehydes like 5,6-dimethoxypicolinaldehyde, ensure anhydrous conditions to prevent hydrolysis of methoxy groups.

- Optimize pH (5–7) and temperature (25–60°C) to balance reaction rate and product stability. Monitor progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) to remove unreacted hydroxylamine .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Use FTIR to confirm oxime formation (C=N stretch ~1600–1650 cm) and methoxy C-O stretches (~1250 cm) .

- NMR (¹H/¹³C): Assign methoxy protons (δ 3.8–4.0 ppm) and oxime proton (δ 8–10 ppm). Compare with analogous pyridine oximes for electronic effects .

- GC-FTIR can resolve isomerization dynamics under thermal stress (e.g., Z/E isomer ratios at varying temperatures) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Refer to acute exposure guidelines (AEGL-1) for related oximes: Limit inhalation exposure to <0.0035 mg/m (8-hour period) .

- Use PPE (gloves, goggles, fume hood) due to potential dermal/ocular irritation. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model transition states for reactions like 1,3-dipolar cycloadditions. Compare HOMO-LUMO gaps with experimental data to predict regioselectivity .

- Analyze hydrogen-bonding networks in crystal structures (if available) to rationalize stability or isomer preferences .

Q. What strategies enable the study of dynamic isomerization in this compound?

- Methodology :

- Use variable-temperature GC-FTIR to monitor Z/E isomer interconversion kinetics. Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) .

- Couple with NMR line-shape analysis (e.g., ¹H NMR at 50–100°C) to quantify equilibrium constants .

Q. How can this compound be applied in designing enzyme inhibitors?

- Methodology :

- Screen for inhibition of pyruvate-dependent enzymes (e.g., DAHPS) via enzyme kinetics (IC, K). Fluorinated analogs may enhance binding via lowered pK and increased electronegativity .

- Synthesize oxime esters for prodrug strategies, leveraging NHC-catalyzed ring-opening reactions with aldehydes (e.g., to generate ketonitriles) .

Q. What experimental approaches validate the biological targets of this compound derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.